![molecular formula C19H15IN2O2 B12569077 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide CAS No. 304456-84-6](/img/structure/B12569077.png)
2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide is a complex organic compound with a molecular formula of C19H15IN2O2 This compound is characterized by the presence of an iodine atom, a methoxy group attached to a naphthalene ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide typically involves the condensation of 2-iodobenzoyl chloride with 4-methoxy-1-naphthylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation to ensure the compound meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its imine and iodine functional groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-iodo-N-[(4-methoxyphenyl)methylideneamino]benzamide
- 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzoic acid
- 2-iodo-N-[(4-methoxyphenyl)methylideneamino]benzoic acid
Uniqueness
The uniqueness of 2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide lies in its specific combination of functional groups and the presence of the naphthalene ring. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propriétés
Numéro CAS |
304456-84-6 |
|---|---|
Formule moléculaire |
C19H15IN2O2 |
Poids moléculaire |
430.2 g/mol |
Nom IUPAC |
2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H15IN2O2/c1-24-18-11-10-13(14-6-2-3-7-15(14)18)12-21-22-19(23)16-8-4-5-9-17(16)20/h2-12H,1H3,(H,22,23) |
Clé InChI |
LEEYSWRCTPPBTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=CC=C3I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(E)-([1,1'-Biphenyl]-2-yl)diazenyl]pyrrolidine](/img/structure/B12568996.png)
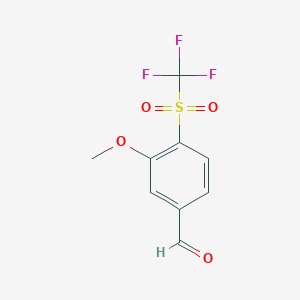
![7-Phenylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12569005.png)
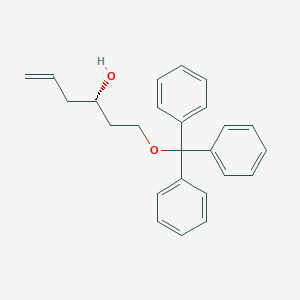
![Benzonitrile, 5-bromo-2-[2-(bromomethyl)-2-propenyl]-](/img/structure/B12569014.png)
![Methanone, [1,2-bis(ethylsulfonyl)-3-indolizinyl]phenyl-](/img/structure/B12569022.png)
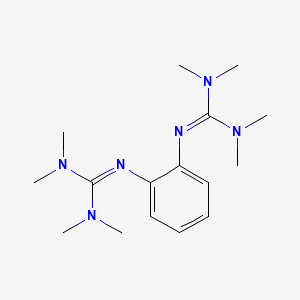
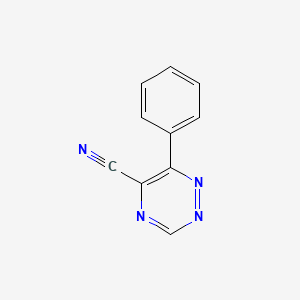
![Phosphine oxide, tris[4-[tris(1-methylethoxy)silyl]phenyl]-](/img/structure/B12569033.png)
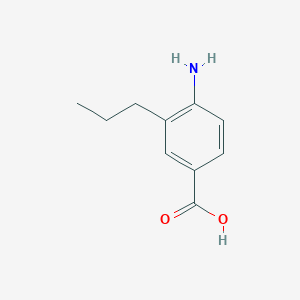
![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![[(Dicyclohexylamino)methanediyl]bis(phosphonic acid)](/img/structure/B12569069.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
